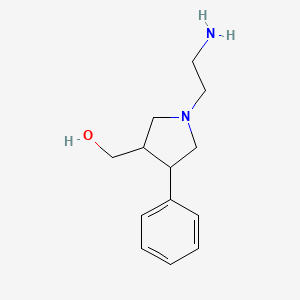
(1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol
描述
(1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as morpholinyl-bearing arylsquaramides, have been found to modulate lysosomal ph .
Mode of Action
It’s worth noting that similar compounds, such as morpholinyl-bearing arylsquaramides, have been found to facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .
Biochemical Pathways
Compounds with similar structures have been found to disrupt the homeostasis of lysosomal ph . This disruption could potentially affect various cellular processes that rely on the acidic environment of the lysosome.
Pharmacokinetics
Similar compounds, such as 2-(2-aminoethyl)-pyridine and 2-(2-hydroxyethyl)-pyridine, have been found in rat urine and liver homogenates, suggesting they undergo metabolism .
Result of Action
Similar compounds have been found to disrupt the homeostasis of lysosomal ph, which could potentially affect various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol. For instance, temperature and pH can affect the absorption of similar compounds, such as 1-(2-aminoethyl) piperazine, in carbon dioxide capture processes .
生物活性
(1-(2-Aminoethyl)-4-phenylpyrrolidin-3-yl)methanol is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This compound, with the molecular formula , features a pyrrolidine ring substituted with a phenyl group and an aminoethyl side chain, which may enhance its solubility and bioactivity . This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's structure can be represented as follows:
Key Features:
- Molecular Weight: Approximately 220.32 g/mol.
- Functional Groups: Contains an amino group and a hydroxymethyl group, which may interact with various biological targets.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine . These interactions suggest that the compound may influence mood regulation and anxiety responses.
2. Receptor Interaction
The compound has been shown to interact with several neurotransmitter receptors. For instance:
- Serotonin Receptors: It may act as a partial agonist at specific serotonin receptor subtypes, potentially enhancing serotonergic signaling .
- Dopamine Receptors: Similar compounds have demonstrated affinity for dopamine receptors, which could have implications for treating disorders like schizophrenia or depression.
3. Enzyme Modulation
Studies suggest that this compound may inhibit enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .
Case Study 1: Antidepressant Activity
A study evaluating the antidepressant properties of various pyrrolidine derivatives found that compounds structurally similar to this compound exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic activity and reduced MAO activity .
Case Study 2: Neurotoxicity Assessment
In another investigation, various analogs were screened for their neurotoxic potential. While some related compounds were found to be neurotoxic through MAO-B pathways, this compound displayed a favorable safety profile, suggesting lower neurotoxic risks .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antidepressants | Demonstrated significant reduction in depressive behaviors in rodent models. | Supports potential use in treating depression. |
| Enzyme Interaction Study | Showed inhibition of MAO activity leading to increased neurotransmitter levels. | Suggests mechanism for mood enhancement. |
| Neurotoxicity Assessment | Found low neurotoxicity compared to other analogs. | Indicates safety for therapeutic use. |
属性
IUPAC Name |
[1-(2-aminoethyl)-4-phenylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-6-7-15-8-12(10-16)13(9-15)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJPHAOIQSVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















